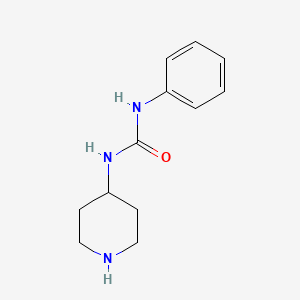

1-Phenyl-3-piperidin-4-ylurea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 1-Phenyl-3-piperidin-4-ylurea involves multi-component reactions and microwave-assisted techniques. For instance, a one-pot, three-component synthesis facilitated by p-toluene-sulfonic acid catalysis has been utilized for the synthesis of structurally similar compounds, demonstrating the efficiency and versatility of this approach in generating complex molecules (Thabet et al., 2022). Additionally, microwave-assisted synthesis has been reported as a rapid and efficient method for the preparation of related piperidin-1-yl phenyl derivatives, highlighting the benefits of this technique in organic synthesis (Merugu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds analogous to this compound has been extensively studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. These studies reveal intricate details about molecular geometry, electron distribution, and intramolecular interactions, providing insights into the structural basis for the chemical behavior of these compounds (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of this compound derivatives have been explored through various reactions, including Michael addition and cyclization processes. These reactions underscore the compound's versatility as a precursor for the synthesis of a wide range of bioactive molecules and its potential utility in medicinal chemistry (Yang et al., 2009).

Physical Properties Analysis

The physical properties of compounds similar to this compound, including their thermal and optical characteristics, have been characterized using various analytical techniques. These studies provide valuable information on the stability, solubility, and optical behavior of these compounds, which is crucial for their application in different fields (Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of this compound derivatives, including their reactivity towards various reagents and potential for undergoing a range of chemical transformations, have been the subject of numerous studies. These investigations shed light on the compound's functional group interactivity and its implications for synthetic applications (Kulig et al., 2007).

Aplicaciones Científicas De Investigación

Enzyme Inhibitory Activity

Research has shown that compounds related to 1-Phenyl-3-piperidin-4-ylurea have been investigated for their enzyme inhibitory activities. For instance, derivatives of this compound have been evaluated for their inhibitory effects against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies are crucial in the development of potential treatments for various diseases related to enzyme dysfunction (Cetin, Türkan, Bursal, & Murahari, 2021).

Antibacterial Activity

Some derivatives of this compound have shown promising results in the field of antibacterial research. Studies have demonstrated the synthesis of these compounds and their effectiveness against various bacterial strains, highlighting their potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

HIV-1 Reverse Transcriptase Inhibition

Research into N-Phenyl derivatives of piperidine, a closely related structure, has shown significant potency against wild-type HIV-1 and various NNRTI-resistant mutant viruses. This highlights its potential application in HIV treatment (Tang et al., 2010).

Anticancer Activity

Compounds structurally similar to this compound have been synthesized and evaluated for their antileukemic activity, particularly against human leukemia cells. This suggests potential applications in cancer therapy (Vinaya et al., 2011).

Neuroprotective Properties

Certain derivatives of this compound have been identified as potent NMDA antagonists, which could be instrumental in developing neuroprotective agents for treating neurological disorders (Chenard et al., 1995).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Phenylpiperidines, which are chemical compounds with a phenyl moiety directly attached to piperidine, have a variety of pharmacological effects including morphine-like activity or other central nervous system effects . .

Mode of Action

Phenylpiperidines, in general, can interact with various targets in the central nervous system .

Biochemical Pathways

Phenylpiperidines can affect various pathways depending on their specific targets .

Propiedades

IUPAC Name |

1-phenyl-3-piperidin-4-ylurea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c16-12(14-10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKBLRKMDOMTQQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362945 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61220-48-2 |

Source

|

| Record name | 1-phenyl-3-piperidin-4-ylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)